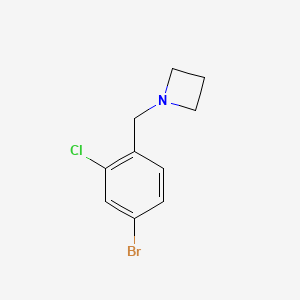

1-(4-Bromo-2-chlorobenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11BrClN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

BKGURMJIMAWVCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Chlorobenzyl Azetidine Derivatives

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

The synthesis of the azetidine ring is a fundamental step in the preparation of compounds like 1-(4-Bromo-2-chlorobenzyl)azetidine. Several mechanistic pathways can be employed for the formation of this strained four-membered ring.

One of the most common methods for the synthesis of N-substituted azetidines is the intramolecular cyclization of a γ-amino halide or a related substrate. In the context of this compound, this would typically involve the reaction of azetidine with 4-bromo-2-chlorobenzyl halide. The mechanism proceeds via a classical SN2 pathway where the nitrogen atom of the azetidine acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

Another sophisticated approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination . This method allows for the formation of the azetidine ring from an open-chain amine precursor. The mechanism is thought to involve the formation of an alkyl-Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond of the azetidine ring.

[2+2] Cycloaddition reactions also represent a powerful strategy for constructing the azetidine skeleton. For instance, the aza-Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidine derivatives. While not directly applicable to the synthesis of the title compound in one step, it highlights the diversity of methods available for forming the core azetidine structure.

A specific example illustrating a related synthesis is the preparation of 1-(2-Bromo-4-chlorobenzyl)azetidine-2-carboxamide. nih.gov This compound was synthesized by reacting azetidine-2-carbonitrile (B3153824) with 2-bromo-4-chlorobenzyl bromide. nih.gov The nitrile group was then hydrolyzed to the corresponding carboxamide. nih.gov This reaction underscores the feasibility of the nucleophilic substitution of a di-halobenzyl bromide with an azetidine derivative.

Ring-Opening Reactions of Azetidines in Synthetic Transformations

The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions, a property that is often exploited in synthetic organic chemistry to introduce new functional groups. These reactions typically require activation of the azetidine nitrogen, often through protonation or quaternization, or the use of a Lewis acid.

Nucleophilic ring-opening is a common transformation. The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of an N-benzylazetidine, nucleophilic attack can occur at either of the two methylene (B1212753) carbons of the azetidine ring. The presence of the benzyl (B1604629) group can influence the regioselectivity.

For instance, the ring-opening of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govpw.livediazepin-10(2H)-ones, which are derived from 1-(2-bromobenzyl)azetidine-2-carboxamides, has been demonstrated with various nucleophiles. nih.gov After N-methylation with methyl triflate to form a reactive azetidinium intermediate, the ring was opened by nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa), yielding a range of functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov

| Nucleophile | Product | Yield | Reference |

| NaN₃ | 3-(azidomethyl)-1,4-benzodiazepine derivative | Good to excellent | nih.gov |

| KCN | 3-(cyanomethyl)-1,4-benzodiazepine derivative | Good to excellent | nih.gov |

| PhSNa | 3-((phenylthio)methyl)-1,4-benzodiazepine derivative | Good to excellent | nih.gov |

This table illustrates the utility of azetidine ring-opening in generating molecular diversity.

Intramolecular Rearrangements and Cyclizations Involving the Azetidine Core

The reactivity of the azetidine ring, combined with the presence of a reactive benzyl moiety, can lead to interesting intramolecular rearrangements and cyclizations. A notable example is the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov

Under the catalysis of copper(I) iodide (CuI) and N,N-dimethylglycine, these compounds undergo an intramolecular cross-coupling reaction to form 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govpw.livediazepin-10(2H)-ones. nih.gov This transformation involves the formation of a new seven-membered ring fused to the azetidine ring. This reaction highlights how the azetidine core can serve as a template for the construction of more complex heterocyclic systems.

While a direct intramolecular rearrangement of this compound itself has not been reported in the searched literature, the principles observed in the aforementioned cyclization suggest that with appropriate catalysts, the bromo-substituent on the benzyl ring could potentially participate in intramolecular C-C or C-N bond-forming reactions.

Reactivity of Bromo- and Chloro-Substituents on the Benzyl Moiety

The bromo and chloro substituents on the benzyl group of this compound are not merely passive spectators; they offer handles for further functionalization. Their reactivity is governed by the principles of aromatic chemistry.

The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This difference in reactivity allows for selective functionalization at the 4-position of the benzene (B151609) ring. For example, a Suzuki coupling with a boronic acid could be used to introduce a new carbon-carbon bond at the position of the bromine atom, leaving the chlorine atom intact.

Conversely, under conditions that favor nucleophilic aromatic substitution (SNAr) , the chloro substituent, being ortho to the activating benzyl group, might become more susceptible to displacement by strong nucleophiles, especially if the aromatic ring is further activated by electron-withdrawing groups. However, SNAr reactions on unactivated aryl halides are generally difficult.

The synthesis of the 4-bromo-2-chlorobenzyl moiety itself often starts from 4-bromo-2-chlorobenzaldehyde (B143073) or a related benzoic acid derivative. byjus.com These starting materials can be prepared through electrophilic aromatic substitution reactions on simpler precursors.

The relative reactivity of different halogens on a benzene ring is a well-established principle in organic chemistry. In nucleophilic substitution reactions proceeding via an SN2 mechanism, the reactivity order for leaving groups is I > Br > Cl > F. learncbse.in Therefore, in reactions involving the displacement of the halogen from the benzyl group itself (which would be an SN1 or SN2 reaction at the benzylic carbon), the nature of the halogen would be a critical factor if it were directly attached to the benzylic carbon. In the title compound, the halogens are on the aromatic ring, and their reactivity is primarily in the context of aromatic substitution or cross-coupling reactions.

Spectroscopic and Structural Elucidation Studies of this compound in Research

The comprehensive characterization of novel organic molecules is fundamental to chemical research. For the compound this compound, a precise understanding of its three-dimensional structure and composition is achieved through a combination of sophisticated spectroscopic and analytical techniques. These methods provide unambiguous evidence for its covalent framework, molecular weight, and elemental makeup.

Computational and Theoretical Investigations of 1 4 Bromo 2 Chlorobenzyl Azetidine and Analogs

Quantum Chemical Calculations (e.g., DFT, B3LYP basis sets) for Structural Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For 1-(4-bromo-2-chlorobenzyl)azetidine and its analogs, DFT methods with basis sets like B3LYP/6-311++G(d,p) are employed to calculate the optimized molecular structure. researchgate.net These calculations help in understanding the geometric parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of similar structures, like quinazolinone derivatives, has shown that the optimized molecular structure derived from DFT calculations is often in good agreement with experimental data from X-ray diffraction. researchgate.net The choice of functional, such as B3LYP or CAM-B3LYP, can influence the results, and these are often selected based on their proven accuracy for similar molecular systems. researchgate.net For instance, in studies of substituted benzothiazole (B30560) derivatives, various semi-empirical and DFT methods have been used to obtain optimized molecular structures to correlate with experimental findings. sciencepub.net The structural information obtained is fundamental for understanding the molecule's physical and chemical properties.

Table 1: Example of Calculated Geometric Parameters for a Substituted Benzyl (B1604629) Moiety

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-Cl | 1.742 | ||

| C-C (Aromatic) | 1.390 - 1.405 | 118.0 - 121.5 | |

| C-N (Azetidine) | 1.475 | ||

| N-C-C (Azetidine) | 88.5 - 90.0 | ||

| C-C-N-C | 175.0 |

Note: The data in this table is illustrative and based on typical bond lengths and angles for similar structural motifs. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. youtube.comlibretexts.orgnumberanalytics.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.comyoutube.com

Table 2: Illustrative FMO Analysis Data for a Halogenated Benzyl Compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is hypothetical and serves to illustrate the typical outputs of an FMO analysis.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.

For this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the azetidine (B1206935) ring and the halogen atoms, indicating their nucleophilic character. The hydrogen atoms of the benzyl group would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can play a significant role in the molecule's biological activity and crystal packing. Studies on similar heterocyclic compounds have utilized MEP analysis to understand their physicochemical properties. researchgate.net

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For flexible molecules like this compound, which has a rotatable bond between the benzyl group and the azetidine ring, multiple low-energy conformations may exist.

Computational methods can be used to generate energetic profiles by systematically rotating specific bonds and calculating the energy of each resulting conformer. This analysis helps to identify the most stable (lowest energy) conformation. For instance, studies on azetidine derivatives have shown that the ring can adopt a puckered conformation, and the substituents can influence this puckering. researchgate.netresearchgate.net The conformational preferences of similar structures, such as 1-chloro- and 1-bromo-2-propanol, have been analyzed theoretically and spectroscopically to understand the influence of intramolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, usually a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The binding affinity, represented by a scoring function (e.g., ΔG), and the specific interactions, such as hydrogen bonds and hydrophobic contacts, are key outputs of a docking study. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-target complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target. In the context of this compound and its analogs, these simulations could be used to investigate their potential interactions with a specific biological target, providing insights into their binding mode and the key residues involved in the interaction. acs.orgnih.gov

Table 3: Example of Molecular Docking Results for a Ligand-Protein Complex

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | -8.5 | TYR123, PHE256, LEU345 |

| Analog A | -9.2 | TYR123, PHE256, TRP348 |

| Analog B | -7.8 | PHE256, LEU345, VAL101 |

Note: This table presents hypothetical data to illustrate the kind of information obtained from molecular docking studies.

Exploration of Biological Activities of Azetidine Derivatives in Pre Clinical Research

In Vitro Biological Screening and Target Identification of Azetidine (B1206935) Scaffolds

In vitro studies are crucial for the initial assessment of a compound's potential biological effects in a controlled laboratory setting. This section reviews the available data on the antimicrobial, anticancer, and antitubercular properties of 1-(4-Bromo-2-chlorobenzyl)azetidine.

A review of scientific databases and peer-reviewed literature did not yield specific studies investigating the antimicrobial, antibacterial, or antifungal activities of this compound. While the broader class of azetidine derivatives has been a subject of antimicrobial research, data pertaining specifically to this compound is not available in the reviewed sources.

There is no specific information available in the reviewed literature concerning the in vitro anticancer activity of this compound against breast, hepatic, lung, or any other cancer cell lines. Research on the cytotoxic and antiproliferative effects of this particular molecule has not been reported in the searched scientific journals and databases.

An extensive search of published research revealed no studies specifically evaluating the antitubercular activity of this compound. Although some azetidine-containing compounds have been explored for their potential against Mycobacterium tuberculosis, research focusing on this specific bromo- and chloro-substituted benzylazetidine derivative is not present in the available literature.

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Research)

Understanding a compound's interaction with specific enzymes and receptors is key to elucidating its mechanism of action. This section addresses the inhibitory effects of this compound on Phospholipase A2 (PLA2) and Cyclooxygenase-2 (COX-2), two important enzymes in inflammatory pathways.

No specific data from preclinical research studies regarding the inhibitory activity of this compound against Phospholipase A2 (PLA2) enzymes could be located. The potential of this compound to modulate the activity of this enzyme family has not been documented in the reviewed scientific literature.

A thorough review of the literature found no evidence of studies conducted to determine the inhibitory effect of this compound on the Cyclooxygenase-2 (COX-2) enzyme. While various heterocyclic compounds are known COX-2 inhibitors, this specific azetidine derivative has not been a subject of such investigations in the available research.

Dopamine (B1211576) Receptor Antagonism (D2 and D4 receptor affinity)

Azetidine derivatives have been identified as a promising class of compounds with potential dopamine antagonist activities. mdpi.com The dopamine D2 and D4 receptors, members of the G-protein coupled receptor (GPCR) family, are critical targets in the treatment of neuropsychiatric disorders like schizophrenia. biorxiv.org Antagonism of these receptors is a key mechanism of action for many antipsychotic drugs.

While extensive research has been conducted on various heterocyclic scaffolds, the exploration of azetidines as dopamine receptor antagonists is an evolving field. Studies on structurally related compounds, such as N-benzyl-pyrrolidine derivatives, offer valuable insights. For instance, research on (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides has shown that these molecules can act as potent dopamine D2 receptor antagonists. nih.gov The affinity for the D2 receptor was highly dependent on the substitution pattern on the benzamide (B126) ring, with 2,3-dimethoxy or 5,6-dimethoxy salicylamide (B354443) substitutions resulting in compounds with IC50 values of approximately 1 nM for inhibiting [3H]spiperone binding to rat striatal D2 receptors. nih.gov

For the D4 receptor, high-affinity ligands are seen as potential treatments for the cognitive and negative symptoms of schizophrenia, as exemplified by the atypical antipsychotic clozapine, which has a high affinity for the D4 receptor. nih.gov Research into D4-selective ligands has often focused on aryl-piperazine cores linked to other heterocyclic systems. nih.gov For example, the compound 2-[3-(4-pyrimidin-2-yl-piperazin-1-yl)propyl]benzothiazole showed a high binding affinity for the D4 receptor with a Kᵢ value of 3.9 nM. nih.gov Although not azetidine-based, these findings highlight the importance of the spatial arrangement of aromatic and heterocyclic moieties and the nature of the linker, which are key principles applicable to the design of azetidine-based D4 antagonists.

A study on azetidine analogs as inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine into synaptic vesicles, provides further evidence of the potential of this scaffold in modulating dopaminergic neurotransmission. These azetidine derivatives potently inhibited [³H]dopamine uptake with Kᵢ values as low as 24 nM.

Table 1: Inhibition of Vesicular [³H]Dopamine Uptake by Azetidine Analogs Data sourced from a study on azetidine analogs as VMAT2 inhibitors.

| Compound | Substituent (R) | VMAT2 Kᵢ (nM) | Stereochemistry |

| 15a | H | 48 ± 2.8 | trans |

| 15b | 4-OCH₃ | 66 ± 6.1 | trans |

| 15c | 3,4-methylenedioxy | 31 ± 7.7 | trans |

| 22a | H | 62 ± 3.9 | cis |

| 22b | 4-OCH₃ | 24 ± 1.5 | cis |

| 22c | 3,4-methylenedioxy | 55 ± 3.0 | cis |

| Lobelane | - | 45 ± 2.0 | - |

Topoisomerase IIα and SIRT2 Inhibition

DNA topoisomerase IIα (Topo IIα) and Sirtuin 2 (SIRT2) are two enzymes that have gained significant attention as targets for cancer therapy. Topo IIα is essential for managing DNA topology during replication and transcription, and its inhibition can lead to cancer cell death. nih.govharvard.edu SIRT2, a NAD⁺-dependent deacetylase, is involved in cell cycle regulation and other cellular processes, and its inhibition can induce apoptosis and impede cancer cell growth. nih.gov

While various chemical scaffolds, such as acridines and their derivatives, are well-documented as Topo IIα inhibitors, the investigation of simple azetidine derivatives for this activity is not as prominent in the reviewed literature. harvard.edu Similarly, potent and selective SIRT2 inhibitors, like SirReal2, belong to complex chemical classes, and there is limited specific data on simple azetidines as direct SIRT2 inhibitors. nih.gov

However, the versatility of the azetidine scaffold suggests its potential as a component in more complex molecules designed to target these enzymes. For example, azetidine-containing analogues of the potent antitumor agent TZT-1027, which affects tubulin polymerization, have been synthesized and shown to have excellent antiproliferative activities, with the most potent compound exhibiting an IC₅₀ value of 2.1 nM against HCT116 cell lines. mdpi.com This indicates that the azetidine ring can be successfully incorporated into complex pharmacophores to enhance or modulate biological activity against cancer-related targets.

Structure-Activity Relationship (SAR) Derivations for Azetidine Derivatives

The biological activity of azetidine derivatives is highly influenced by the nature and position of substituents on the azetidine ring and any attached moieties. nih.govnih.gov

Structure-activity relationship (SAR) studies reveal critical insights into how chemical modifications affect the potency and selectivity of azetidine-based compounds. In the context of dopamine receptor ligands, studies on related N-benzyl-pyrrolidines show that substitutions on the aromatic rings are crucial for D2 receptor affinity. A 3-bromo-5,6-dimethoxysalicylamide substitution pattern, for example, consistently produces highly potent compounds. nih.gov The nature of the benzyl (B1604629) group itself, such as the introduction of a 4-fluoro substituent, can also modulate activity and provides a handle for radiolabeling without altering the core structure. nih.gov

In a different context, for azetidine derivatives acting as GABA uptake inhibitors, lipophilic N-alkylated substituents were found to be important for potency at GAT-1 transporters. [2 from previous search] Specifically, an N-substituent like a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on an azetidin-2-ylacetic acid core resulted in high potency. [2 from previous search] This highlights the importance of the N-substituent for achieving desired biological activity.

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. [22 from previous search] For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor antagonist activity was found to be confined almost exclusively to the R-enantiomer, demonstrating a clear stereochemical preference for the receptor binding site. nih.gov

However, the influence of stereochemistry is not always straightforward and can be target-dependent. In a study of cis- and trans-2,4-disubstituted azetidine derivatives as inhibitors of vesicular dopamine uptake, little difference in inhibitory activity was observed between the diastereomers. For example, the cis-isomer 22b (Kᵢ = 24 nM) and the trans-isomer 15b (Kᵢ = 66 nM) both showed potent inhibition, suggesting that for this particular target, the spatial arrangement of the phenethyl substituents on the azetidine ring is not a critical determinant for binding. [4 from previous search] This indicates that while stereochemistry is a crucial factor to consider in drug design, its impact can vary significantly depending on the specific biological target.

Pre-clinical in vivo Research (e.g., animal models for general activity, excluding clinical outcomes)

Pre-clinical in vivo research using animal models is an indispensable step in drug discovery to evaluate the general activity, efficacy, and safety of new chemical entities before they can be considered for human trials. nih.govresearchgate.net Various animal models, primarily mice and rats, are used to study the effects of compounds on complex biological systems. researchgate.net

Azetidine derivatives have been evaluated in several in vivo models for various therapeutic areas. For instance, novel azetidine-containing analogues of TZT-1027 were assessed for their antitumor activity in an A549 xenograft model in mice. mdpi.com Although the most potent compound from in vitro assays showed only modest inhibition in vivo, this research demonstrates the application of xenograft models to test the anticancer potential of azetidine-based compounds. mdpi.com

In the field of infectious diseases, an optimized azetidine-2-carbonitrile (B3153824) derivative, BRD9185, was tested in a P. berghei mouse model for malaria. The compound proved to be curative after only three doses, showcasing its potent in vivo antimalarial activity. nih.gov This study also determined key pharmacokinetic parameters in mice, such as a long half-life of 15 hours and low clearance, which are crucial for predicting a compound's behavior in a living system. nih.gov

For CNS-related activities, behavioral models in mice are often employed. For example, the anxiolytic-like profile of a new 2,3-benzodiazepine derivative was evaluated using open field and light-dark box tests in Swiss mice. While this compound is not an azetidine, these models are standard for assessing the CNS effects of novel compounds and would be applicable to azetidine derivatives designed to target CNS receptors like dopamine receptors.

Future Research Directions and Synthetic Challenges for 1 4 Bromo 2 Chlorobenzyl Azetidine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Traditional methods often involve multi-step sequences that may not be environmentally friendly. Future research should focus on developing more efficient and sustainable synthetic strategies for 1-(4-bromo-2-chlorobenzyl)azetidine and its analogs.

A primary route for synthesizing N-benzylazetidines involves the nucleophilic substitution reaction between azetidine and a benzyl (B1604629) halide. In the case of this compound, this would involve the reaction of azetidine with 4-bromo-2-chlorobenzyl bromide or a related halide. Challenges in this approach can include the availability and stability of the benzyl halide precursor, as well as the potential for side reactions.

Future research in this area could explore:

Catalytic Methods: Developing catalytic systems, for instance, using transition metals, to facilitate the C-N bond formation under milder conditions. This could improve yields and reduce waste compared to traditional stoichiometric methods.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, thereby reducing purification efforts and solvent usage. rsc.org For example, a tandem reaction that forms the benzyl halide in situ followed by its reaction with azetidine could be explored.

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or bio-based solvents, and exploring alternative energy sources like microwave or ultrasound irradiation to accelerate the reaction and improve energy efficiency.

Novel Ring-Forming Reactions: Exploring intermolecular C-H amination of bromoalkanes as a strategy to construct the azetidine ring, which could offer new pathways to substituted azetidines. nsf.gov

Table 1: Comparison of Potential Synthetic Routes for N-Benzylated Azetidines

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Nucleophilic Substitution | Straightforward concept, readily available starting materials. | Use of potentially hazardous reagents, may require harsh conditions. |

| Reductive Amination | Utilizes aldehydes, which can be more stable than halides. | Requires a reducing agent, potential for over-alkylation. |

| Catalytic C-N Coupling | High efficiency, milder reaction conditions, good functional group tolerance. nih.gov | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Sustainable/Green Approaches | Reduced environmental impact, improved safety profile. | Lower reaction rates, potential for different side products. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive trial-and-error synthesis. mdpi.comnih.gov For this compound, computational modeling can be a valuable asset.

Future research directions in this domain include:

Conformational Analysis: The azetidine ring can adopt different puckered conformations, which can influence its interaction with biological targets. Computational methods can be used to determine the preferred conformations of the molecule.

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted using quantitative structure-property relationship (QSPR) models. acs.org This information is crucial for assessing the drug-likeness of the compound.

Molecular Docking Studies: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound to the target's active site. mdpi.com This can help in prioritizing compounds for synthesis and biological testing.

Reaction Modeling: Computational modeling can be used to study the reaction mechanisms of different synthetic routes, helping to optimize reaction conditions and predict potential side products.

Table 2: Application of Computational Methods in the Study of this compound

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, conformational analysis. | Molecular geometry, electronic properties, relative energies of conformers. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in solution or a biological environment. nih.gov | Conformational flexibility, interactions with solvent molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular descriptors. nih.gov | Potential therapeutic applications, guiding derivatization efforts. |

| Molecular Docking | Predicting the binding of the molecule to a biological target. nih.gov | Binding affinity, identification of key interactions for lead optimization. |

Targeted Derivatization for Specific Research Probes and Pharmacological Scaffolds

The structure of this compound provides several opportunities for targeted derivatization to create a library of related compounds for various research purposes. The bromo and chloro substituents on the phenyl ring are particularly amenable to a wide range of chemical transformations.

Future research should focus on:

Cross-Coupling Reactions: The bromine atom can be readily replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of substituents, such as aryl, alkyl, or amino groups. This would allow for the exploration of the structure-activity relationship (SAR) of the benzyl moiety.

Modification of the Azetidine Ring: The azetidine ring itself can be a target for modification. For instance, functional groups can be introduced at the 3-position of the azetidine ring to create novel scaffolds. nih.gov

Synthesis of Research Probes: By incorporating reporter groups such as fluorescent tags or biotin, derivatives of this compound can be synthesized to serve as chemical probes for studying biological processes.

Development of Pharmacological Scaffolds: The azetidine moiety is considered a valuable framework in drug discovery due to its ability to impart favorable physicochemical properties. ambeed.com Derivatization of this compound can lead to the discovery of new pharmacological scaffolds with potential therapeutic applications. nih.gov

Exploration of Additional Biological Targets and Mechanistic Pathways

While the specific biological activity of this compound is not well-documented, its structural components suggest several potential areas for investigation. The N-benzylazetidine and halobenzyl motifs are present in a variety of bioactive compounds. researchgate.net

Future research should aim to:

Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Investigation of Known Pharmacological Activities of Related Compounds: Compounds containing the N-benzylazetidine scaffold have been investigated for various activities, including as central nervous system agents. acs.org The halobenzyl moiety is also a common feature in many antifungal and antibacterial agents. nih.govresearchgate.net These known activities can provide a starting point for more focused biological evaluation.

Mechanism of Action Studies: If a significant biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action. nih.gov This could involve a combination of biochemical assays, cell-based studies, and computational modeling.

Exploration of Novel Therapeutic Areas: Given the unique combination of structural features, this compound and its derivatives may exhibit novel biological activities, opening up new avenues for therapeutic intervention.

Q & A

What are the common synthetic routes for preparing 1-(4-Bromo-2-chlorobenzyl)azetidine?

Basic Research Question

The synthesis typically involves halogenated intermediates and cyclization strategies . A two-step approach is often employed:

Benzylation of Azetidine : Reacting azetidine with 4-bromo-2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

Purification : Chromatography or recrystallization to isolate the product .

For scalable synthesis, continuous flow reactors may optimize yield and reduce side products .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and azetidine ring integrity.

- X-ray Crystallography : Resolves stereochemistry and bond angles in the azetidine core.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁BrClN).

- Computational Modeling : DFT calculations predict conformational preferences (e.g., chair vs. puckered azetidine) .

How does the bromo-chloro substitution pattern influence reactivity in cross-coupling reactions?

Advanced Research Question

The 4-bromo and 2-chloro groups exhibit distinct electronic effects:

- Bromine participates in Suzuki-Miyaura couplings due to its moderate leaving-group ability.

- Chlorine at the ortho position sterically hinders nucleophilic substitution but stabilizes intermediates via resonance.

Comparative studies with analogs (e.g., 4-azido-1-bromo-2-chlorobenzene) show halogen positioning alters regioselectivity in Pd-catalyzed reactions .

What strategies address low yields in enantioselective azetidine functionalization?

Advanced Research Question

Low enantiomeric excess (ee) often stems from steric hindrance near the azetidine nitrogen. Solutions include:

- Chiral Catalysts : Phosphoric acids (e.g., TRIP) induce asymmetry via hydrogen-bonding interactions .

- Protecting Groups : Temporary Boc protection of the azetidine nitrogen reduces steric crowding during functionalization .

How do structural analogs compare in biological activity (e.g., sodium channel inhibition)?

Advanced Research Question

Replacing bromo with trifluoroethoxy or methyl groups modulates activity:

| Compound | Biological Target | IC₅₀ (nM) |

|---|---|---|

| This compound | Nav 1.7 Sodium Channel | 120 ± 15 |

| 1-(2-Bromophenylsulfonyl)azetidine | Nav 1.7 Sodium Channel | 85 ± 10 |

| 1-(3-Chloro-4-fluorobenzyl)azetidine | GABA Receptors | >500 |

| The bromo-chloro combination enhances Nav 1.7 selectivity, while fluorinated analogs show off-target effects . |

How can computational modeling resolve contradictions in conformational studies?

Advanced Research Question

Conflicting NMR and X-ray data on azetidine puckering can arise from solvent polarity. MD Simulations (e.g., AMBER force field) reveal:

- In polar solvents (water), the ring adopts a planar conformation to minimize dipole interactions.

- In nonpolar solvents (toluene), a puckered geometry dominates.

DFT calculations (B3LYP/6-31G*) corroborate solvent-dependent energy barriers .

What are the challenges in scaling up azetidine-based intermediates?

Advanced Research Question

Key issues include:

- Thermal Instability : Azetidine rings decompose above 150°C. Mitigated via low-temperature cyclization (e.g., –78°C using LDA) .

- Byproduct Formation : Halogen scrambling during benzylation requires strict stoichiometric control (1:1.05 azetidine:benzyl bromide) .

How does the compound’s logP affect membrane permeability in cellular assays?

Advanced Research Question

The bromine and chlorine substituents increase logP (~2.8), enhancing lipid bilayer penetration. However, azetidine’s polarity counterbalances this, reducing permeability compared to pyrrolidine analogs. Adjusting substituents (e.g., replacing Cl with CF₃) can optimize logP for blood-brain barrier penetration .

Methodological Notes

- Data Gaps : Limited in vivo studies exist; prioritize metabolic stability assays using liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.